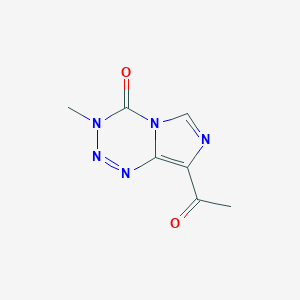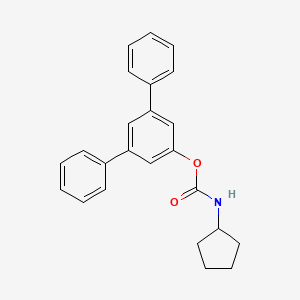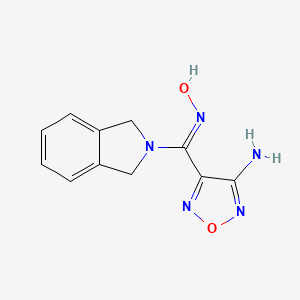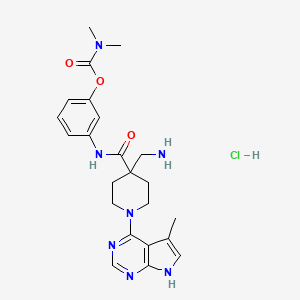
MC-1-F2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-1-F2 is the first inhibitor of forkhead Box Protein C2 (FOXC2).
Wissenschaftliche Forschungsanwendungen
Molecular Communication in Nanonetworks
Molecular communication (MC) is an emerging field where molecules are used as information carriers. This paradigm is critical in nanonetworks and is anticipated to enable revolutionary applications in various domains including biotechnology, medicine, and industrial settings. MC systems are integral in areas like sensing target substances in biotechnology, smart drug delivery in medicine, and monitoring industrial processes like oil pipelines or chemical reactors. The detailed mathematical modeling of these systems is essential for their design, analysis, and efficient operation (Jamali et al., 2018).
Applications in Radiation Therapy and Medical Imaging
The TOPAS Monte Carlo (MC) system is significant in radiation therapy and medical imaging research. It plays a pivotal role in enabling detailed simulations of patient-scale properties. TOPAS-nBio, an extension of TOPAS, is specifically developed for radiobiological effects at the cellular and sub-cellular scale. It includes simulations of very low-energy particle interactions and radiolysis products, which are crucial for understanding and advancing radiobiological experiments (Schuemann et al., 2018).
Microgravity Research in Cancer Treatment
Microgravity research, both in space and simulated on Earth, provides a unique environment to study and influence tumor cell processes. This research has led to insights into tumor biology and the development of new cancer treatment strategies. For instance, studying thyroid cancer cells in microgravity has shown potential in shifting these cells towards a less malignant phenotype, opening doors to novel therapies and preventive measures (Krüger et al., 2019).
Monte Carlo Methods in Radiation Protection
The Monte Carlo Method (MC) is a statistical tool used in various knowledge areas, including radiation protection. It simulates events that range from financial assessments to the interaction of radiation with matter. The relevance of MC in radiation protection is demonstrated through its application in the Postgraduate Program in Radiation Protection and Dosimetry, emphasizing the integration of scientific knowledge management in this field (Amorim et al., 2021).
Bioelectrochemical Systems for Energy and Waste Remediation
Microbial catalyzed electrochemical systems (MCES) have been intensively pursued in both basic and applied research as a sustainable platform for energy harnessing and generating value-added bio-products. MCES have diverse applications, including microbial fuel cells, bioelectrochemical treatment systems, and microbial electrolytic cells. These systems utilize microorganisms as biocatalysts, and their electron flux plays a pivotal role in bio-electrogenesis, highlighting their potential in waste remediation and value addition (Mohan et al., 2014).
Eigenschaften
Molekularformel |
C37H46N16O2 |
|---|---|
Molekulargewicht |
746.89 |
IUPAC-Name |
1-(4-((4-(4-(4-amino-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)-6-((4-phenoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)butyl)guanidine |
InChI |
InChI=1S/C37H46N16O2/c38-31(39)41-16-4-5-17-42-33-47-35(44-27-10-14-30(15-11-27)55-29-6-2-1-3-7-29)50-37(48-33)53-20-18-52(19-21-53)36-46-32(40)45-34(49-36)43-26-8-12-28(13-9-26)51-22-24-54-25-23-51/h1-3,6-15H,4-5,16-25H2,(H4,38,39,41)(H3,40,43,45,46,49)(H2,42,44,47,48,50) |
InChI-Schlüssel |
COSUURDQUHTOIY-UHFFFAOYSA-N |
SMILES |
NC(NCCCCNC1=NC(N2CCN(C3=NC(N)=NC(NC4=CC=C(N5CCOCC5)C=C4)=N3)CC2)=NC(NC6=CC=C(OC7=CC=CC=C7)C=C6)=N1)=N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MC1F2; MC 1 F2; MC-1-F2; MC1-F2; MC-1F2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)


